1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
The compound 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one features a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group. The 4-methylphenyl substituent on the dihydropyridazinone scaffold contributes to its structural diversity. Synthesis of such compounds typically involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF), as seen in related oxadiazole derivatives .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-7-9-15(10-8-13)24-12-11-17(25)18(22-24)20-21-19(23-26-20)16-6-4-3-5-14(16)2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCCIHJHIJGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridazinone core: This involves the reaction of hydrazine derivatives with diketones or their equivalents.
Coupling reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates under suitable conditions, often using catalysts or activating agents to facilitate the reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: Due to its unique structure, it could be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe or tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel derivative that combines structural features of oxadiazoles and dihydropyridazines. This article explores its biological activity, highlighting its potential therapeutic applications based on recent research findings.
Overview of Biological Activity
-
Anticancer Properties :
The oxadiazole moiety present in this compound has been associated with significant anticancer activity. Compounds containing the 1,2,4-oxadiazole ring have shown promising results against various cancer cell lines due to their ability to inhibit key cellular processes involved in tumor growth and proliferation. For example, derivatives of 1,2,4-oxadiazoles have exhibited IC50 values in the micromolar range against multiple cancer types, including colon and lung cancers . -
Antimicrobial Activity :
The compound's structure suggests potential antimicrobial effects. Research indicates that oxadiazole derivatives can disrupt biofilm formation and exhibit bactericidal properties against several pathogenic strains. This is attributed to their ability to interfere with gene transcription related to microbial resistance mechanisms . -
Anti-inflammatory Effects :
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds similar to the target molecule can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, suggesting a possible pathway for therapeutic intervention in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling molecules may alter cellular responses to external stimuli.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition across multiple lines with an IC50 value comparable to established chemotherapeutics. Notably, it was more effective against colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) cells than many other tested compounds .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the oxadiazole-containing compounds exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin, highlighting their potential as new antimicrobial agents .
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT29 | 10 |
| B | A549 | 15 |
| C | HeLa | 20 |
| D | MCF7 | 25 |
Table 2: Antimicrobial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 5 |
| B | E. coli | 10 |
| C | P. aeruginosa | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
